molecular formula C11H10N4O B14319050 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide CAS No. 112393-72-3

6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide

Cat. No.: B14319050
CAS No.: 112393-72-3
M. Wt: 214.22 g/mol
InChI Key: BBVTVHLEKYBLED-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Methyl-6-phenyl-1,2,4,5-tetrazine
  • 1,3,5-Triazine-2,4,6-triamine (Melamine)
  • 6-Phenyl-2,4-diamino-1,3,5-triazine

Comparison: 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide stands out due to its unique amide functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-6-phenyl-1,2,4,5-tetrazine, it has a different nitrogen arrangement, leading to varied chemical properties. Melamine, on the other hand, is widely used in industrial applications but lacks the specific biological activities associated with this compound .

Properties

CAS No.

112393-72-3

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

6-methyl-3-phenyl-1,2,4-triazine-5-carboxamide

InChI

InChI=1S/C11H10N4O/c1-7-9(10(12)16)13-11(15-14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16)

InChI Key

BBVTVHLEKYBLED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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